molecular formula C14H13ClFN3O B2369866 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 478049-10-4

4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B2369866
CAS RN: 478049-10-4
M. Wt: 293.73
InChI Key: JQBCMAWONZZUDO-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as 4-CFPP, is a small molecule that has recently been gaining attention in the scientific research community due to its potential as a therapeutic agent. 4-CFPP has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 4-CFPP has been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and cyclic guanosine monophosphate (cGMP). The aim of

Scientific Research Applications

Anticancer and Antiangiogenic Potential

  • Pyridazinones, including derivatives similar to 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have shown promising results in cancer research. A study found that certain pyridazinone derivatives exhibited significant inhibitory activity against various human cancer cell lines and demonstrated potent antiangiogenic properties. These compounds effectively inhibited key proangiogenic cytokines involved in tumor progression, highlighting their potential as anticancer agents (Kamble et al., 2015).

Antioxidant Activity

  • In addition to their anticancer potential, some pyridazinone derivatives have been shown to possess antioxidant activities. This was observed through the effective scavenging of radicals like OH and superoxide anion radicals, indicating their utility in combating oxidative stress (Kamble et al., 2015).

Novel Synthesis Methods

  • New methods for the synthesis of fluoropyridazinones, which are structurally similar to the compound , have been developed. These methods involve the use of ethylhexamethylenetetramine fluoride for fluorination, offering efficient yields and innovative approaches to the synthesis of these compounds (Pei & Yang, 2010).

Herbicidal Applications

  • Some pyridazinone derivatives have been investigated for their herbicidal properties. Studies have shown that these compounds can inhibit photosynthesis in certain plant species, thereby acting as effective herbicides. This suggests a potential agricultural application for pyridazinone derivatives (Hilton et al., 1969).

Photophysical Properties

  • The photophysical properties of certain 3(2H)-pyridazinone derivatives have been studied using solvatochromic approaches. These studies are significant in understanding the electronic properties of these compounds, which can have implications in their biological activity and potential applications in photodynamic therapy (Desai et al., 2017).

properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O/c15-13-12(18-7-1-2-8-18)9-17-19(14(13)20)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCMAWONZZUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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